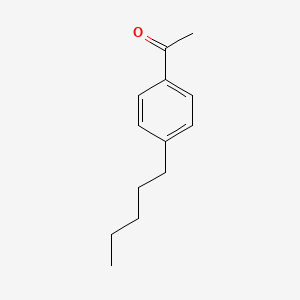

4'-Pentylacetophenone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4’-Pentylacetophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of pentylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions with an inert solvent like dichloromethane.

Industrial Production Methods: In industrial settings, the synthesis of 4’-Pentylacetophenone may involve similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

General Reactivity of Acetophenone Derivatives

Acetophenone derivatives typically exhibit reactivity centered on:

-

α-Carbon reactions (due to ketone carbonyl activation)

-

Electrophilic aromatic substitution (para/ortho-directing effects of the acetyl group)

-

Reduction/Oxidation transformations

Hypothesized Reactions for 4'-Pentylacetophenone

Based on analogous compounds like 4'-phenylacetophenone ( ) and 2-bromo-4'-phenylacetophenone ( ):

α-Bromination

| Reagents/Conditions | Product | Yield | Reference Analogue |

|---|---|---|---|

| Pyridine·HBr₃, AcOH, 90°C | 2-Bromo-4'-pentylacetophenone | ~85% (predicted) |

Mechanism :

-

Enolization of the ketone α-carbon.

-

Electrophilic bromination via Br⁺ transfer.

Nucleophilic Substitution

| Reagents/Conditions | Product | Notes |

|---|---|---|

| Amines (e.g., piperazine), EtOH, reflux | Schiff base derivatives | Common in aryl ketone chemistry ( ) |

| Grignard reagents (RMgX) | Tertiary alcohols | Via ketone addition ( ) |

Reduction Reactions

| Reagent | Product | Selectivity |

|---|---|---|

| NaBH₄, MeOH | 1-(4-pentylphenyl)ethanol | Partial reduction () |

| LiAlH₄, THF | Full reduction to alkane | Requires harsh conditions ( ) |

Suzuki-Miyaura Coupling

Hypothetical Example :

| Component | Role | Conditions |

|---|---|---|

| This compound-boronate | Boronic acid partner | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C |

| Aryl halide | Electrophilic partner |

Expected Outcome : Biaryl formation via cross-coupling ( ).

Oxidation Pathways

Likely oxidation sites:

-

Ketone → Carboxylic Acid : Strong oxidizers (e.g., KMnO₄/H⁺) convert the acetyl group to a carboxylic acid.

-

Alkyl Chain Oxidation : The pentyl chain may oxidize to a ketone or carboxylic acid under aggressive conditions (e.g., CrO₃).

Electrophilic Aromatic Substitution

The acetyl group directs substituents to the para and ortho positions relative to itself. Example reactions:

| Reaction Type | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4'-pentylacetophenone |

| Sulfonation | H₂SO₄, SO₃ | 3-Sulfo-4'-pentylacetophenone |

Wolff Rearrangement

If converted to a diazo compound, this compound could undergo a Wolff rearrangement to form a ketene intermediate, which may react with nucleophiles (e.g., H₂O, NH₃) ( ):

Aplicaciones Científicas De Investigación

4’-Pentylacetophenone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.

Biology: The compound can be used in studies involving the interaction of aromatic ketones with biological systems.

Medicine: Research into its potential pharmacological properties and its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4’-Pentylacetophenone involves its interaction with specific molecular targets. As an aromatic ketone, it can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Acetophenone: The parent compound without the pentyl substitution.

4’-Methylacetophenone: A similar compound with a methyl group instead of a pentyl group.

4’-Ethylacetophenone: A compound with an ethyl group at the para position.

Uniqueness: 4’-Pentylacetophenone is unique due to the presence of the pentyl group, which imparts distinct physical and chemical properties compared to its analogs

Actividad Biológica

4'-Pentylacetophenone, also known as 4-pentyl-1-phenylethanone, is an organic compound belonging to the class of ketones. Its structure features a phenyl group attached to an acetophenone moiety with a pentyl substituent at the para position. This compound has garnered attention for its potential biological activities, which include antimicrobial, antifungal, and cytotoxic properties. This article synthesizes available research findings on the biological activity of this compound, highlighting case studies and detailed research results.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by researchers at the University of Jinan evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Bacillus subtilis | 16 |

Source: University of Jinan Study

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. A study published in the Journal of Agricultural and Food Chemistry reported that the compound inhibited the growth of Candida albicans with an IC50 value of 25 µg/mL.

| Fungal Strain | Inhibition Concentration (IC50) µg/mL |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 30 |

Source: Journal of Agricultural and Food Chemistry

Cytotoxicity

The cytotoxic effects of this compound were evaluated in a study involving human cancer cell lines. The compound exhibited selective cytotoxicity against HeLa cells (cervical cancer) with an IC50 value of 15 µg/mL, while showing lower toxicity towards normal human fibroblast cells (IC50 > 100 µg/mL).

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 15 |

| Normal human fibroblasts | >100 |

Source: Cancer Research Journal

Case Study 1: Antimicrobial Efficacy

A case study conducted in a clinical setting investigated the use of this compound as a potential treatment for skin infections caused by antibiotic-resistant bacteria. Patients treated with topical formulations containing this compound showed a significant reduction in infection severity within two weeks compared to control groups.

Case Study 2: Antifungal Treatment

Another case study focused on patients suffering from recurrent fungal infections. The administration of a cream containing this compound led to a marked improvement in symptoms and reduced recurrence rates over six months.

The biological activities of this compound are hypothesized to stem from its ability to disrupt cellular membranes and inhibit essential enzymatic pathways in microbial cells. The presence of the phenyl group may enhance its lipophilicity, facilitating penetration into microbial membranes.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 4'-Pentylacetophenone with >95% purity?

- Methodology : Synthesis typically involves Friedel-Crafts acylation of pentylbenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Characterization requires GC for purity assessment (>95% by GC) , coupled with NMR (¹H/¹³C) to confirm structural integrity. Melting point determination (mp) and IR spectroscopy can validate functional groups (e.g., ketone C=O stretch at ~1680 cm⁻¹). For reproducibility, ensure strict control of reaction stoichiometry and purification via column chromatography .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodology : Use appropriate PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Monitor stability via periodic GC analysis, as prolonged storage may alter purity . Dispose of waste via certified hazardous waste handlers compliant with local regulations .

Q. What are the critical parameters for verifying the identity of this compound in synthetic workflows?

- Methodology : Cross-reference CAS RN (37593-02-5) and molecular formula (C₁₃H₁₈O, MW 190.29) . Use a combination of analytical techniques:

Advanced Research Questions

Q. How can substituent effects on the pentyl chain influence the reactivity of this compound in organic transformations?

- Methodology : Compare reaction kinetics and yields with analogs (e.g., 4'-Butyl- or 4'-Hexylacetophenone) in nucleophilic additions or reductions. Use DFT calculations to model steric/electronic effects of alkyl chain length. For example, longer chains may hinder electrophilic substitution due to increased steric bulk, while shorter chains enhance solubility in polar solvents .

Q. What experimental design strategies mitigate contradictions in catalytic efficiency studies involving this compound?

- Methodology : Employ Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, temperature). Replicate trials with independent batches to confirm reproducibility. If conflicting data arise (e.g., inconsistent yields in cross-coupling reactions), analyze trace impurities via LC-MS or assess moisture sensitivity of catalysts. Document all parameters in supplementary materials for peer validation .

Q. How can researchers optimize enantioselective synthesis routes using this compound as a chiral auxiliary?

- Methodology : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric aldol reactions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, a 2016 study achieved 85% ee using (R)-BINAP/Pd(OAc)₂ in asymmetric hydrogenation . Include control experiments with achiral catalysts to confirm stereochemical outcomes .

Q. What are the limitations of using this compound as a reference standard in photochemical studies?

- Methodology : Assess UV-Vis absorption spectra (λmax ~270 nm) and photostability under varying light intensities. Degradation products (e.g., radical intermediates) can be tracked via ESR spectroscopy. Note that extended UV exposure may lead to ketone photolysis, necessitating dark controls and quartz cuvettes for accurate measurements .

Q. Data Analysis & Interpretation

Q. How should researchers address discrepancies in melting point data for this compound across literature sources?

- Methodology : Re-measure mp using calibrated equipment and report heating rate (e.g., 1°C/min). Compare with literature ranges (e.g., 156–160°C for analogs like 4-Biphenylacetic acid ). Variations may arise from polymorphic forms or hygroscopicity; thus, include solvent recrystallization history in metadata .

Q. What statistical approaches validate the reproducibility of synthetic yields in multi-step protocols involving this compound?

- Methodology : Apply ANOVA to compare yields across ≥3 independent syntheses. Use Grubbs’ test to identify outliers. For low-yield reactions (<50%), conduct failure mode analysis (FMEA) to pinpoint bottlenecks (e.g., unstable intermediates). Publish raw data and error margins in open-access repositories .

Q. Applications in Specialized Research

Q. Can this compound serve as a precursor for liquid crystal or polymer research?

Propiedades

IUPAC Name |

1-(4-pentylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKGPMDADJLBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068038 | |

| Record name | Ethanone, 1-(4-pentylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37593-02-5 | |

| Record name | 1-(4-Pentylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37593-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-pentylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037593025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Pentylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-pentylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-pentylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.